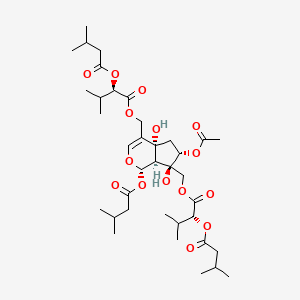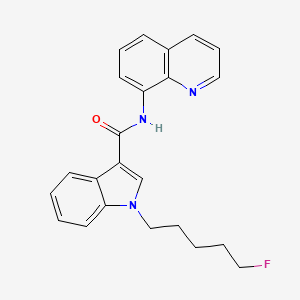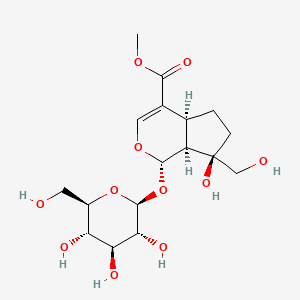
Valeriotetrate C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valeriotetrate C is a compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound, isolated from Valeriana jatamansi and V. officinalis , belongs to the class of chlorinated iridoids, which are characterized by their chlorinated molecular structure. The renewed interest and revision of its structure through modern spectroscopic methods and chemical transformations underscore its significance in organic chemistry and natural product research (Sheng Lin et al., 2010).
Synthesis Analysis
The synthesis of Valeriotetrate C involves intricate steps that highlight the complexity of creating chlorinated iridoids. The initial assignments of its structure, based on spectroscopic methods, were later revised through detailed X-ray analysis and chemical transformation, indicating the complexity involved in accurately determining its molecular structure. The compound's synthesis reflects the broader challenges and strategies in the synthesis of complex organic molecules, where direct and selective manipulation of C-H bonds plays a crucial role (K. Godula & D. Sames, 2006).
Molecular Structure Analysis
Valeriotetrate C's molecular structure is characterized by its chlorinated iridoid framework, which is crucial for its biological activities. The revision of its structure to accurately reflect the positions of hydrogen and hydroxyl groups demonstrates the intricate nature of determining molecular structures of natural products and the importance of using a combination of spectroscopic and X-ray crystallographic techniques for accurate structural elucidation (Sheng Lin et al., 2010).
Chemical Reactions and Properties
The chemical properties of Valeriotetrate C, including its reactivity and potential for undergoing various chemical transformations, are closely tied to its unique chlorinated iridoid structure. Its potential cytotoxic activity against various cancer cell lines as indicated in the study by Sheng Lin et al. (2010), showcases the compound's significance in medicinal chemistry research. The broader context of C-H bond functionalization, as explored in various studies, underlines the importance of such reactions in modifying and exploring the reactivity of complex organic molecules like Valeriotetrate C (K. Godula & D. Sames, 2006; M. Murakami & N. Ishida, 2016).
Aplicaciones Científicas De Investigación
Minor Iridoids from the Roots of Valeriana Wallichii : This study identified Valeriotetrate C as one of the new iridoids isolated from Valeriana wallichii. The structure of Valeriotetrate C was elucidated through 1D and 2D NMR and HRESIMS data, highlighting its unique chemical structure (Wang et al., 2008).
Revision of the Structures of Iridoids from Valeriana jatamansi and V. officinalis : This research revisited the structural composition of several iridoids, including Valeriotetrate C, from Valeriana jatamansi and V. officinalis. The study provided revised structures for these compounds, contributing to a deeper understanding of their chemical properties (Lin et al., 2010).
Iridoids from Valeriana jatamansi with Anti-inflammatory and Antiproliferative Properties : This study reported on several iridoids from the roots and rhizomes of Valeriana jatamansi, including Valeriotetrate C. The research evaluated their potential anti-inflammatory and antiproliferative properties, suggesting a possible role in therapeutic applications (Liu et al., 2021).
Mecanismo De Acción
Target of Action
Valeriotetrate C is a natural product isolated from Valeriana jatamansi Jones . It exhibits neuroprotective activity , suggesting that its primary targets are likely to be components of the nervous system.
Mode of Action
Its neuroprotective activity suggests that it may interact with its targets to protect neurons from damage or death
Biochemical Pathways
Given its neuroprotective activity, it is plausible that Valeriotetrate C may influence pathways related to neuronal survival and function
Result of Action
Valeriotetrate C exhibits neuroprotective activity , suggesting that it may protect neurons from damage or death This could potentially result in improved neuronal function and survival.
Propiedades
IUPAC Name |
[(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[(2R)-3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl (2R)-3-methyl-2-(3-methylbutanoyloxy)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H58O15/c1-19(2)12-27(39)50-30(22(7)8)33(42)46-16-25-17-47-35(52-29(41)14-21(5)6)32-36(25,44)15-26(49-24(11)38)37(32,45)18-48-34(43)31(23(9)10)51-28(40)13-20(3)4/h17,19-23,26,30-32,35,44-45H,12-16,18H2,1-11H3/t26-,30+,31+,32-,35-,36-,37+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOWJLHAENRYDE-KGISJOMYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(CC(C2(COC(=O)C(C(C)C)OC(=O)CC(C)C)O)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2[C@](C[C@@H]([C@@]2(COC(=O)[C@@H](C(C)C)OC(=O)CC(C)C)O)OC(=O)C)(C(=CO1)COC(=O)[C@@H](C(C)C)OC(=O)CC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H58O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valeriotetrate C | |
Q & A
A: The structure of Valeriotetrate C was originally misassigned, as were the structures of 1,5-dihydroxy-3,8-epoxyvalechlorine and Volvaltrate B. X-ray analysis and chemical transformation studies revealed that the original assignments of H-7 and OH-8 in these molecules needed to be inverted. [] As a result, the structure of Valeriotetrate C was revised. The paper provides the corrected structure (7 in the article). []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




